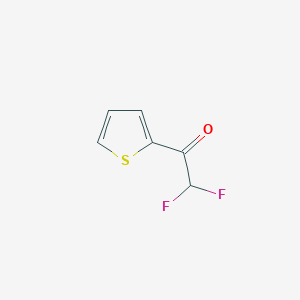
4-(Benzylsulfanyl)aniline
Übersicht
Beschreibung
4-(Benzylsulfanyl)aniline is an organic compound with the formula C13H13NS . It is used in various chemical reactions and has several industrial applications .
Synthesis Analysis
The synthesis of anilines, which includes 4-(Benzylsulfanyl)aniline, involves several steps. The process typically starts with the nitration of arenes, followed by the reduction of nitroarenes . Another method involves the green synthesis of N-benzylideneaniline over bimetallic reduced graphene oxide .Molecular Structure Analysis
The molecular structure of 4-(Benzylsulfanyl)aniline involves a benzene ring attached to an amine group and a benzylsulfanyl group . The molecular packing is stabilized by various interactions, including hydrogen bonds and stacking interactions .Chemical Reactions Analysis
Aniline compounds, including 4-(Benzylsulfanyl)aniline, can undergo various chemical reactions. For instance, they can participate in the Friedel-Crafts reaction . They can also react with alkyl halides to form secondary or tertiary amines .Physical And Chemical Properties Analysis
Aniline compounds, including 4-(Benzylsulfanyl)aniline, are usually light brown solutions with a characteristic odor . They are polar compounds with high melting and boiling points due to the presence of hydrogen bonds . Aniline compounds are slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether .Wissenschaftliche Forschungsanwendungen
Synthesis of Schiff Bases
4-(Benzylsulfanyl)aniline can be used in the synthesis of Schiff bases . Schiff bases are a class of organic compounds resulting from the condensation reaction between a primary amine and a carbonyl compound . They have gained significant attention in contemporary chemistry due to their remarkable synthesis methods, diverse properties, and wide-ranging applications .
Catalysis
Schiff bases, which can be synthesized from 4-(Benzylsulfanyl)aniline, find applications in catalysis . They can act as ligands for metal ions, forming metal complexes that can catalyze various chemical reactions .
Asymmetric Synthesis
Schiff bases are also used in asymmetric synthesis . They can act as chiral ligands, enabling the synthesis of enantiomerically pure compounds .
Coordination Chemistry
In coordination chemistry, Schiff bases play a pivotal role . They can coordinate with metal ions to form complexes with interesting properties .
Medicinal Chemistry
Schiff bases have applications in medicinal chemistry . They are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities .
Materials Science
In materials science, Schiff bases are used in the development of optical materials . They can also be used in the synthesis of polymers .
Environmental Applications
Schiff bases have environmental applications as well . They can be used in the removal of heavy metals from wastewater .
Synthesis of Anilines
4-(Benzylsulfanyl)aniline, being an aniline derivative, can be used in the synthesis of other aniline compounds . Anilines are important intermediates in the synthesis of a wide range of chemical compounds .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-benzylsulfanylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NS/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKMPBRPOSHHJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408165 | |
| Record name | 4-(benzylsulfanyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzylsulfanyl)aniline | |
CAS RN |
2976-71-8 | |
| Record name | 4-(benzylsulfanyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(benzylsulfanyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


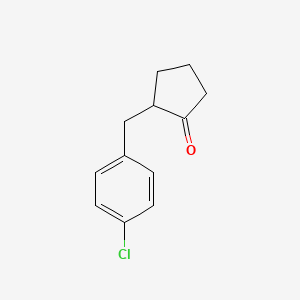
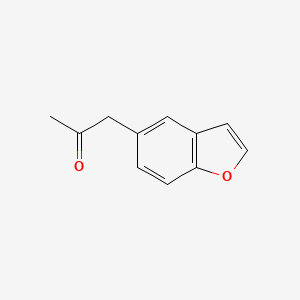
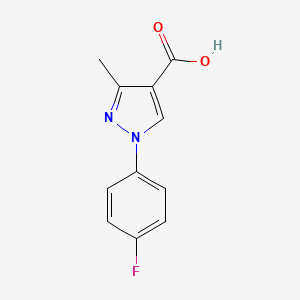
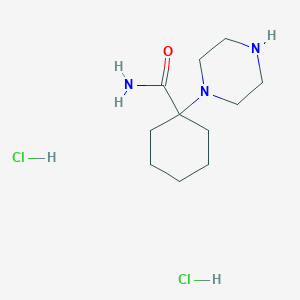
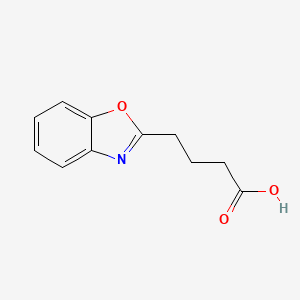
![1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-one](/img/structure/B3381950.png)
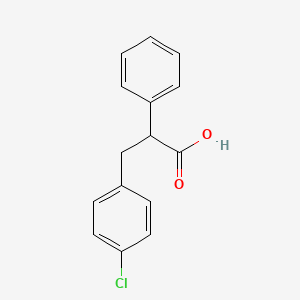

![2-[4-(1-Benzofuran-2-amido)phenyl]acetic acid](/img/structure/B3381963.png)


![1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B3381993.png)

